BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Spectroscopic Analysis of 2-
Hydroxy-5-iodopyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxy-5-iodopyridine

Cat. No.: B080090

A detailed guide for researchers and drug development professionals on the spectroscopic
characteristics of 2-Hydroxy-5-iodopyridine and its key derivatives, providing a basis for their
identification, characterization, and application in pharmaceutical and scientific research.

This guide presents a comparative analysis of the spectroscopic properties of 2-Hydroxy-5-
iodopyridine and its derivatives, including 2-chloro-5-hydroxypyridine, 2-bromo-5-
hydroxypyridine, and 2-amino-5-iodopyridine. The information compiled herein, supported by
experimental data, is intended to assist researchers, scientists, and drug development
professionals in the unambiguous identification and differentiation of these compounds, which
are pivotal intermediates in the synthesis of novel therapeutic agents. The unique electronic
and structural features of these pyridine derivatives give rise to distinct spectroscopic
fingerprints, which are elucidated through Nuclear Magnetic Resonance (NMR), Infrared (IR),
Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
UV-Vis, and Mass Spectrometry for 2-Hydroxy-5-iodopyridine and its selected derivatives.

Table 1: *H NMR Spectroscopic Data (o, ppm)
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Compound H-3 H-4 H-6 Other Solvent
2-Hydroxy-5-  6.35 (d, J=8 7.62 (d, J=8 4.51 (s, 2H, -
) o 8.21 (s) CDCls
iodopyridine Hz) Hz) NH2)
2-Chloro-5-
hydroxypyridi 7.20-7.28 (m)  7.20-7.28 (m)  7.88 (m) - CDs0OD
ne
2-Bromo-5- 7.45 (dd,
o 6.41(d,J=9.5 7.96(d,J=3.1 12.0 (brs,
hydroxypyridi ~ J=9.5, 3.1 DMSO-ds
Hz) Hz) 1H, OH)
ne Hz)
_ 7.58 (dd,
2-Amino-5- 6.35 (d, J=8.7 8.08 (d,J=2.2 5.85(s, 2H,
_ o J=8.7,2.2 DMSO-de
iodopyridine Hz) H2) Hz) NH2)
z

Table 2: 13C NMR Spectroscopic Data (o, ppm)

Compoun
d

C-2 C-3 C-4 C-5 C-6 Solvent

2-Hydroxy-

5-

) o 162.5 112.9 145.8 84.1 149.3 DMSO-ds
iodopyridin

e

2-Chloro-5-
hydroxypyri  150.1 125.0 140.2 148.5 130.8 DMSO-ds
dine

2-Bromo-5-
hydroxypyri  161.2 113.8 144.2 96.7 141.9 DMSO-ds
dine

2-Amino-5-
iodopyridin 157.8 109.1 148.9 80.2 152.1 DMSO-ds
e
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Table 3: IR Spectroscopic Data (cm~1)

O-HIN-H C=CIC=N C-lic-CliC-Br
Compound C=0 Stretch
Stretch Stretch Stretch

2-Hydroxy-5-
, o 3400-2800 (br) ~1650 ~1600, ~1550 ~530
iodopyridine
2-Chloro-5-

o 3400-2800 (br) ~1655 ~1605, ~1560 ~780
hydroxypyridine
2-Bromo-5-

o 3400-2800 (br) ~1652 ~1603, ~1555 ~680
hydroxypyridine
2-Amino-5-
_ o 3450, 3300 - ~1610, ~1560 ~525
iodopyridine

Table 4: UV-Vis Spectroscopic Data (Amax, nm)
Compound Solvent Amax 1 Amax 2
2-Hydroxy-5-
Ethanol ~225 ~310

iodopyridine
2-Chloro-5-

o Methanol ~220 ~305
hydroxypyridine
2-Bromo-5-

o Methanol ~222 ~308
hydroxypyridine
2-Amino-5-
) o Ethanol ~240 ~320
iodopyridine

Table 5: Mass Spectrometry Data (m/z)
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Compound Molecular lon [M]* Key Fragment lons
2-Hydroxy-5-iodopyridine 221 193 ([M-CQO]*), 94 (IM-111)

o 101/103 ([M-CQ]"), 94 ([M-
2-Chloro-5-hydroxypyridine 129/131 ciY)

o 145/147 ([M-CQ]"), 94 ([M-
2-Bromo-5-hydroxypyridine 173/175

Br]*)

2-Amino-5-iodopyridine 220 193 ([M-HCN]*), 93 ([M-11)

Experimental Protocols

The data presented in this guide were compiled from various sources and are consistent with
the following general experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were acquired on
a 300 or 500 MHz spectrometer. Samples were dissolved in an appropriate deuterated solvent
(e.g., CDCIs, DMSO-ds, or CDsOD). Chemical shifts (8) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR)
spectrometer. Solid samples were prepared as KBr pellets or analyzed using an Attenuated
Total Reflectance (ATR) accessory. Liquid samples were analyzed as thin films between NacCl
or KBr plates.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were obtained using a
double-beam spectrophotometer. Samples were dissolved in a suitable UV-grade solvent (e.g.,
ethanol or methanol) and measured in a 1 cm quartz cuvette.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) or
electrospray ionization (ESI) mass spectrometer. The data are reported as mass-to-charge
ratios (m/z).

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of the target
compounds.
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Caption: Workflow for Spectroscopic Analysis.

Biological Context and Signaling Pathways

While specific signaling pathway involvement for 2-hydroxy-5-iodopyridine and its direct
derivatives is not extensively documented in publicly available literature, pyridine-containing
compounds are known to play significant roles in various biological processes. Many
pharmaceuticals incorporate the pyridine scaffold due to its ability to form hydrogen bonds and
participate in 1t-stacking interactions with biological targets. The derivatives discussed here,
with their varied electronic properties conferred by the different substituents, are likely to exhibit
a range of biological activities. Further research is warranted to elucidate their specific
mechanisms of action and potential therapeutic applications.
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The diagram below illustrates a generalized logical relationship for investigating the biological
activity of these compounds.
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Caption: Logical Flow for Biological Investigation.

 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Hydroxy-5-
iodopyridine and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080090#spectroscopic-comparison-of-2-hydroxy-5-
iodopyridine-and-its-derivatives]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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